Coenzyme Q11

Vue d'ensemble

Description

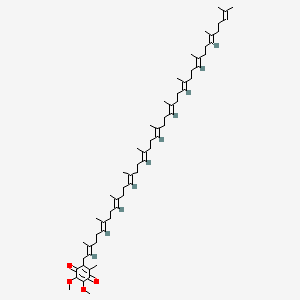

Coenzyme Q11, also known as ubiquinone, is a lipid-soluble benzoquinone that plays an essential role in the respiratory chain of eukaryotes and many prokaryotes . It is composed of a benzoquinone head group conjugated to a polyprenyl chain . It is a powerful antioxidant, protecting the brain, heart, and muscles . It is involved in energy production and powers biochemical reactions .

Synthesis Analysis

The synthesis of Coenzyme Q11 involves three major steps: synthesis of the benzoquinone structure from 4-hydroxybenzoate, synthesis of the polyisoprenoid side chain from acetyl-coenzyme A (CoA) via the mevalonate pathway, and condensation of these two structures to form coenzyme Q11 . The benzoquinone ring structure is then subject to further modification via hydroxylation, methylation, and decarboxylation to form CoQ11 .

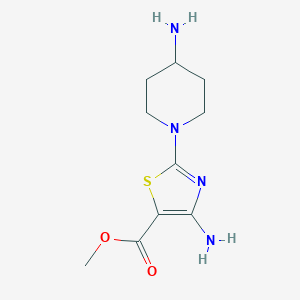

Molecular Structure Analysis

Coenzyme Q11 is composed of a quinone head and an isoprenoid chain of varying length in different organisms . The quinone head of CoQ11 is an aromatic 1,4-diquinone and can undergo reversible oxidation and reduction .

Chemical Reactions Analysis

Coenzyme Q11 serves as an electron carrier in aerobic respiration and has become an interesting target for biotechnological production due to its antioxidative effect and benefits in supplementation to patients with various diseases . It is involved in transferring electrons in the respiration chain to produce ATP .

Physical And Chemical Properties Analysis

Coenzyme Q11 is a yellow or orange solid with a melting point of 48–52°C . It is insoluble in water .

Applications De Recherche Scientifique

Cardiovascular Health

Coenzyme Q11 may contribute to cardiovascular health by supporting mitochondrial bioenergetics and providing membrane antioxidant protection. It could potentially be used to manage conditions associated with low circulating levels of ubiquinones, such as coronary artery disease (CAD), by improving lipid profiles .

Metabolic Disorders

In metabolic disorders, Coenzyme Q11 might play a role in reducing triglycerides and potentially improving cholesterol levels when supplemented at higher dosages .

Neurodegenerative Diseases

Given its role in mitochondrial function and cellular metabolism, Coenzyme Q11 could be explored for its therapeutic effects on neurodegenerative diseases .

Hypertension

Although the evidence is not strong for Coenzyme Q10, there’s a possibility that Coenzyme Q11 could affect blood pressure regulation .

Fertility

Research in fertility, particularly male fertility, has shown that ubiquinones like CoQ10 can have beneficial effects. This suggests a potential application for Coenzyme Q11 in this field as well .

Topical Application for Skin Health

Novel applications of ubiquinones in topical formulations for skin health are gaining interest. Coenzyme Q11 could be part of innovative skincare products aimed at enhancing bioavailability and providing antioxidant benefits .

Mécanisme D'action

Target of Action

Coenzyme Q11, also known as Ubiquinone 11, is a key component of the mitochondrial electron transport chain . It primarily targets the mitochondria, where it plays a crucial role in energy production . It is recognized as an essential cofactor for the function of uncoupling proteins and a modulator of the transition pore .

Biochemical Pathways

Coenzyme Q11 is involved in the process of oxidative phosphorylation, a biochemical pathway that produces ATP . It serves as an electron carrier in this pathway, facilitating the transfer of electrons within the mitochondrial respiratory chain . This action affects the downstream production of ATP, which is essential for various cellular processes .

Pharmacokinetics

It is known that coenzyme q11 is lipid-soluble and synthesized endogenously Its lipid solubility suggests that it may distribute widely in the body, particularly in lipid-rich environments

Result of Action

The action of Coenzyme Q11 results in several molecular and cellular effects. It is a powerful antioxidant, inhibiting protein and DNA oxidation . Its most deeply studied effect is on lipid peroxidation, where it inhibits the peroxidation of cell membrane lipids and lipoprotein lipids present in the circulation . Additionally, recent data suggest that Coenzyme Q11 could have a direct effect on endothelial function .

Action Environment

The action of Coenzyme Q11 can be influenced by various environmental factors. For instance, changes in temperature and pH can affect the structure and function of enzymes, potentially impacting the efficacy of Coenzyme Q11 . Furthermore, the presence of other molecules, such as competitive or noncompetitive inhibitors, can also influence the action of Coenzyme Q11 . Understanding these environmental influences is crucial for optimizing the use of Coenzyme Q11 in various applications.

Orientations Futures

With expanding knowledge about CoQ11 biosynthesis and exploration of new strategies for strain engineering, microbial CoQ11 production is expected to improve . It has been suggested that there is still room to improve CoQ11 production by fully deciphering mechanisms regulating the biosynthesis of CoQ11 in different hosts and fine-tuning those rate-limiting steps .

Propriétés

IUPAC Name |

2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl]cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H98O4/c1-48(2)26-16-27-49(3)28-17-29-50(4)30-18-31-51(5)32-19-33-52(6)34-20-35-53(7)36-21-37-54(8)38-22-39-55(9)40-23-41-56(10)42-24-43-57(11)44-25-45-58(12)46-47-60-59(13)61(65)63(67-14)64(68-15)62(60)66/h26,28,30,32,34,36,38,40,42,44,46H,16-25,27,29,31,33,35,37,39,41,43,45,47H2,1-15H3/b49-28+,50-30+,51-32+,52-34+,53-36+,54-38+,55-40+,56-42+,57-44+,58-46+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJONNIQJBMOKV-BFWKMVRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H98O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

931.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coenzyme Q11 | |

CAS RN |

24663-35-2 | |

| Record name | Coenzyme Q11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024663352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COENZYME Q11 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I921T8Y1V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Ubiquinone 11 (Coenzyme Q11) and where is it found?

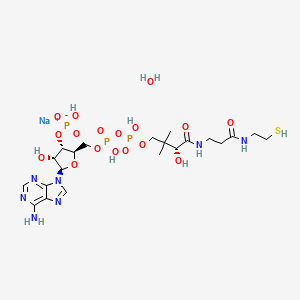

A: Ubiquinone 11 (CoQ11) is a naturally occurring coenzyme belonging to the ubiquinone family. It plays a crucial role in electron transport chains, specifically in the process of aerobic respiration. While CoQ10 is the most prevalent form in humans, CoQ11 has been identified in specific microorganisms. For instance, it is the major respiratory quinone found in Parvibaculum lavamentivorans DS-1, a bacterium known for its ability to degrade linear alkylbenzenesulfonate (LAS) surfactants. [] Additionally, a mutant strain of Pseudomonas bacteria, designated as M16, has demonstrated the ability to produce significant quantities of CoQ11. []

Q2: What is the structure of Ubiquinone 11 and how does it differ from other ubiquinones?

A2: Ubiquinone 11 (CoQ11) shares a core structure with other ubiquinones, consisting of a redox-active quinone head group attached to a polyisoprenoid side chain. The key difference lies in the length of this side chain. As its name suggests, CoQ11 possesses a chain of 11 isoprenoid units.

Q3: What are the potential applications of Coenzyme Q11?

A3: Due to its role in electron transport and energy production, CoQ11 holds potential research interest. Further investigation is needed to fully understand its specific functions and potential applications.

Q4: Are there any known analytical methods to detect and quantify Ubiquinone 11?

A: Ubiquinone 11 can be extracted and purified using techniques like chromatography. Its chemical structure can be characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1434472.png)

![N-isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1434475.png)

![5-(Tert-butoxycarbonyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1434480.png)

![methyl 2-acetamido-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1434481.png)

![9-Methyl-1,2,3,4,7,8,9,10-octahydropyrazino[1,2-b]indazole](/img/structure/B1434485.png)

![Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol](/img/structure/B1434487.png)

![5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride](/img/structure/B1434489.png)

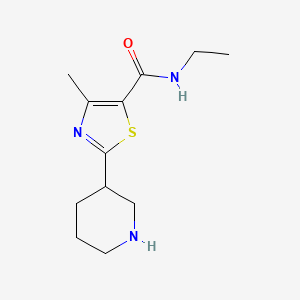

![N-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434495.png)